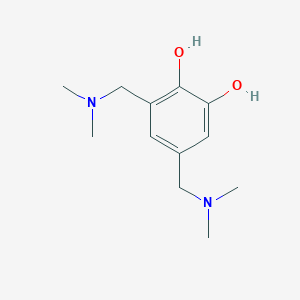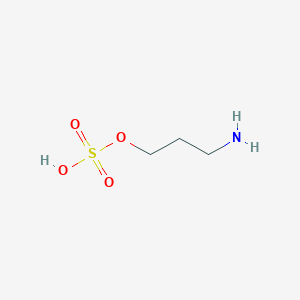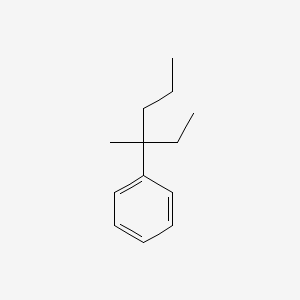
3-Methyl-3-phenylhexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-phenylhexane is an organic compound with the molecular formula C13H20. It is a branched alkane featuring a phenyl group attached to the third carbon of a hexane chain. This compound is also known by its IUPAC name, (3-Methyl-3-hexanyl)benzene .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-3-phenylhexane can be achieved through various organic reactions. One common method involves the alkylation of benzene with 3-methyl-3-hexanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with benzene to form the desired product.
Industrial Production Methods: Industrial production of this compound typically involves similar alkylation reactions but on a larger scale. The process may include additional steps for purification and separation to ensure the final product’s quality and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-3-phenylhexane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, converting the compound into simpler hydrocarbons.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst
Substitution: Chlorine (Cl2), bromine (Br2) in the presence of light or a catalyst
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Simpler hydrocarbons
Substitution: Halogenated derivatives
Scientific Research Applications
3-Methyl-3-phenylhexane has various applications in scientific research, including:
Chemistry: It is used as a model compound in studies of alkane reactivity and mechanisms of organic reactions.
Biology: Research on its biological activity and potential effects on living organisms.
Medicine: Investigations into its potential therapeutic properties and interactions with biological systems.
Mechanism of Action
The mechanism of action of 3-Methyl-3-phenylhexane depends on the specific reaction or applicationThe pathways involved may include the formation of reactive intermediates, binding to active sites, or altering the structure and function of biological molecules .
Comparison with Similar Compounds
- 3-Methyl-2-phenylhexane
- 3-Methyl-4-phenylhexane
- 3-Methyl-3-phenylpentane
Comparison: 3-Methyl-3-phenylhexane is unique due to the specific positioning of the phenyl group on the third carbon of the hexane chain. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds .
Properties
CAS No. |
2132-86-7 |
|---|---|
Molecular Formula |
C13H20 |
Molecular Weight |
176.30 g/mol |
IUPAC Name |
3-methylhexan-3-ylbenzene |
InChI |
InChI=1S/C13H20/c1-4-11-13(3,5-2)12-9-7-6-8-10-12/h6-10H,4-5,11H2,1-3H3 |
InChI Key |
GIMKIOCRQZVNND-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CC)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


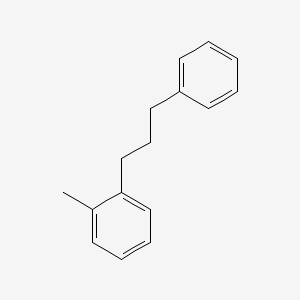
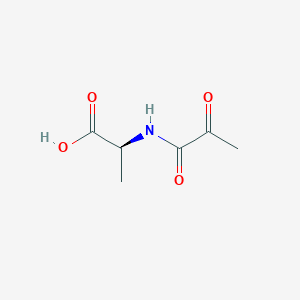
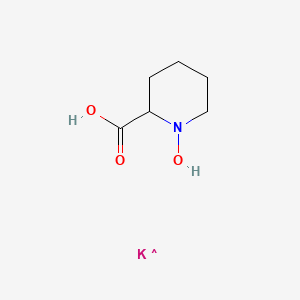
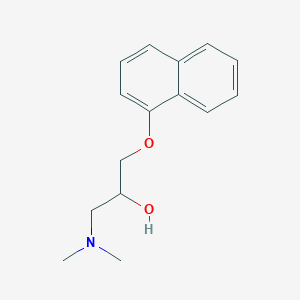

![Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-](/img/structure/B14754455.png)
![3-iodo-6-methyldibenzo[c,f][1,2]thiazepin-11(6H)-one 5,5-dioxide](/img/structure/B14754463.png)
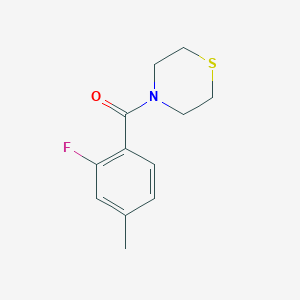
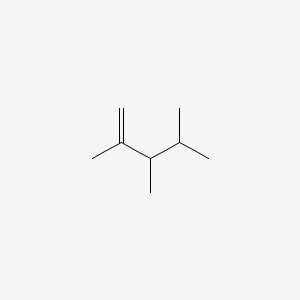
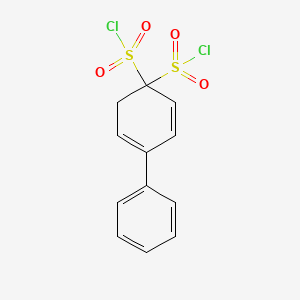
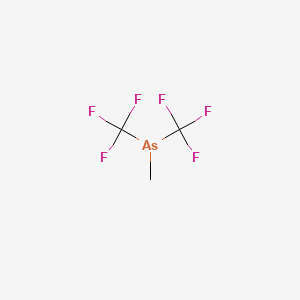
![[(9R,10R)-8,8-dimethyl-10-(2-methylpropanoyloxy)-2-oxo-9,10-dihydropyrano[2,3-f]chromen-9-yl] 3-methylbut-2-enoate](/img/structure/B14754492.png)
